2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine
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Overview
Description
2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring substituted with a 4-(propan-2-yl)phenyl group at the 2-position and an amine group at the 5-position.
Mechanism of Action
Target of Action
The primary target of 2-(4-propan-2-ylphenyl)benzotriazol-5-amine is the Nuclear hormone receptor family member daf-12 in Caenorhabditis elegans . This receptor plays a crucial role in the regulation of development, metabolism, and lifespan in nematodes .
Mode of Action
These interactions, which include π–π stacking and hydrogen bonding, allow the compound to bind with enzymes and receptors in biological systems .
Biochemical Pathways
Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple pathways . These properties include anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Pharmacokinetics
The benzotriazole moiety is known to influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, which can improve its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, suggesting that they may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-propan-2-ylphenyl)benzotriazol-5-amine are largely derived from its benzotriazole core. The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes 2-(4-propan-2-ylphenyl)benzotriazol-5-amine susceptible to bind with enzymes and receptors in biological systems . Such diverse non-covalent interactions endow 2-(4-propan-2-ylphenyl)benzotriazol-5-amine with a broad spectrum of biological properties .
Cellular Effects
Benzotriazole derivatives have been shown to exhibit a range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that 2-(4-propan-2-ylphenyl)benzotriazol-5-amine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-propan-2-ylphenyl)benzotriazol-5-amine is not well-defined due to the limited available data. Benzotriazole derivatives are known to bind with enzymes and receptors in biological systems, suggesting that 2-(4-propan-2-ylphenyl)benzotriazol-5-amine may exert its effects at the molecular level through similar interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine typically involves the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Substitution Reaction: The 4-(propan-2-yl)phenyl group is introduced through a substitution reaction, where a suitable precursor, such as 4-(propan-2-yl)phenyl halide, reacts with the benzotriazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It may be explored for its pharmacological properties and potential therapeutic applications.
Industry: The compound is used in the development of materials with specific properties, such as UV stabilizers and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Known for its use in the synthesis of amphetamines.
2-[4-(propan-2-yl)phenyl]propanal: A related compound with similar structural features.
Formoterol Related Compound I: Shares structural similarities with the benzotriazole compound.
Uniqueness
2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine is unique due to its specific substitution pattern on the benzotriazole ring, which imparts distinct chemical and biological properties. Its combination of a benzotriazole ring with a 4-(propan-2-yl)phenyl group and an amine group makes it a versatile compound for various applications.
Biological Activity
2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine is a compound belonging to the benzotriazole class, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, supported by relevant data tables and case studies.
Physical Properties
- Molecular Formula : C15H18N4
- Molecular Weight : 270.33 g/mol
- Melting Point : Approximately 139–143 °C
- Solubility : Poorly soluble in water (<0.04 ppm at 20 °C), but soluble in organic solvents like toluene and methylene chloride .
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In a study focusing on various benzotriazole derivatives, including this compound, it was found to possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for the compound were determined through standard broth dilution methods.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead structure for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of benzotriazole derivatives has been widely studied. In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (breast cancer) | 15 |
HeLa (cervical cancer) | 10 |
A549 (lung cancer) | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Case Study 1: Antimicrobial Efficacy
In a recent study published in Pharmaceutical Biology, researchers synthesized several derivatives of benzotriazole and evaluated their antimicrobial efficacy. The study highlighted that modifications to the side chains significantly influenced the biological activity. The compound showed promising results against Chlamydia trachomatis, indicating its potential as a scaffold for developing selective antimicrobial agents .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of benzotriazole derivatives reported that this compound exhibited significant cytotoxicity towards MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with this compound led to an increase in sub-G1 population, indicative of apoptosis .
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)benzotriazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-10(2)11-3-6-13(7-4-11)19-17-14-8-5-12(16)9-15(14)18-19/h3-10H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQLLSICFDWTQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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